2,4-Dibromoquinoline chemical properties and structure
2,4-Dibromoquinoline chemical properties and structure
An In-Depth Technical Guide to 2,4-Dibromoquinoline: Structure, Properties, and Synthetic Utility
Abstract
2,4-Dibromoquinoline is a halogenated heterocyclic aromatic compound that serves as a pivotal building block in synthetic organic chemistry and drug discovery. Its unique electronic structure, characterized by two reactive bromine substituents on the electron-deficient quinoline core, renders it an exceptionally versatile precursor for the synthesis of a diverse array of functionalized quinoline derivatives. This guide provides a comprehensive technical overview of 2,4-dibromoquinoline, detailing its chemical structure, physicochemical properties, spectroscopic signature, and core reactivity. Furthermore, it offers practical, field-proven experimental protocols for its synthesis and subsequent functionalization, discusses its applications in medicinal chemistry, and outlines critical safety and handling procedures for laboratory use. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this important synthetic intermediate.
Molecular Structure and Identification
The foundational element of 2,4-dibromoquinoline's utility is its molecular architecture. The molecule consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. The key functional features are the two bromine atoms substituted at the C2 and C4 positions of the pyridine portion of the ring. These positions are inherently electron-poor due to the electron-withdrawing effect of the ring nitrogen, a feature that dictates the compound's primary mode of reactivity.
Caption: Chemical structure of 2,4-Dibromoquinoline.
Table 1: Chemical Identifiers for 2,4-Dibromoquinoline
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2,4-dibromoquinoline | [1] |
| CAS Number | 20151-40-0 | [2][3][4] |
| Molecular Formula | C₉H₅Br₂N | [2][3] |
| Molecular Weight | 286.95 g/mol | [2][5][3] |
| InChIKey | CYRONKIISXPXER-UHFFFAOYSA-N | [1][6] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Br)Br | [1] |
| MDL Number | MFCD00837761 |[3][6] |
Physicochemical Properties
The physical properties of 2,4-dibromoquinoline are consistent with a solid, poly-halogenated aromatic compound. Proper storage is critical to maintain its purity and integrity.
Table 2: Physicochemical Data for 2,4-Dibromoquinoline
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid, light yellow to orange | [2][6] |
| Melting Point | 92-94 °C | [2] |
| Boiling Point | 344.3 ± 22.0 °C (Predicted) | [2] |
| Density | 1.923 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -1.12 ± 0.50 (Predicted) | [2] |
| Purity | Typically ≥95-97% | [5][3][6] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) |[2][6][7] |
The compound's low pKa indicates that the quinoline nitrogen is very weakly basic, a direct result of the strong electron-withdrawing effects of the two bromine atoms. It is generally soluble in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents such as DMF and DMSO, which are often the solvents of choice for its subsequent reactions.
Chemical Reactivity and Mechanistic Insights
The synthetic value of 2,4-dibromoquinoline is rooted in the differential reactivity of its two carbon-bromine bonds. The C2 and C4 positions on the quinoline ring are highly susceptible to nucleophilic aromatic substitution (SₙAr). This heightened reactivity is a consequence of the pyridine nitrogen's ability to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process.
The causality behind this reactivity is clear: the electronegative nitrogen atom polarizes the ring system, making the C2 and C4 positions electrophilic. The bromine atoms serve as excellent leaving groups, facilitating displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the sequential and regioselective introduction of new functional groups, making it a powerful scaffold for building molecular diversity.
Caption: Reactivity workflow of 2,4-Dibromoquinoline.
Synthesis and Experimental Protocols
A standard and reliable method for synthesizing 2,4-dibromoquinoline involves the bromination of 2,4-dihydroxyquinoline (also known as quinoline-2,4-dione), which exists in tautomeric equilibrium with its keto-enol forms. The dihydroxy precursor is readily accessible and serves as a cost-effective starting material.
Protocol 1: Synthesis of 2,4-Dibromoquinoline
Causality: This protocol utilizes a potent brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅), to convert the hydroxyl/keto groups of the precursor into bromo substituents. The reaction is driven by the formation of stable phosphorus-oxygen bonds. Performing the reaction at elevated temperatures ensures the reaction goes to completion.
Methodology:
-
Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,4-dihydroxyquinoline (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq) to the flask under a gentle stream of nitrogen. The reaction is exothermic and may release HBr gas; ensure the setup is in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.
-
Workup: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POBr₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The crude product will precipitate as a solid. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,4-dibromoquinoline as a light-yellow solid.
Protocol 2: Nucleophilic Substitution with an Amine
Causality: This protocol demonstrates the displacement of one of the bromine atoms. The C4 position is often more reactive towards nucleophilic attack than the C2 position under certain conditions, although mixtures can occur. The choice of a polar aprotic solvent like DMF facilitates the SₙAr mechanism, and the base is required to deprotonate the amine nucleophile or neutralize the HBr byproduct.
Methodology:
-
Setup: To a sealed vial, add 2,4-dibromoquinoline (1.0 eq), a primary or secondary amine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water. The product will often precipitate and can be collected by filtration. Alternatively, extract the mixture with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to isolate the desired 4-amino-2-bromoquinoline product.
Applications in Research and Drug Discovery
The true value of 2,4-dibromoquinoline lies in its role as a versatile scaffold. Quinoline derivatives are a well-established class of compounds with a vast range of pharmacological activities.[8] The ability to functionalize the C2 and C4 positions allows for the systematic exploration of chemical space to optimize biological activity.
-
Anticancer Agents: Many quinoline-based compounds have demonstrated potent anticancer activity by mechanisms such as DNA binding and enzyme inhibition.[8] Brominated quinolines, in particular, have been investigated as precursors to novel therapeutics.[9] The introduction of various substituents at the C2 and C4 positions can significantly influence the compound's potency and selectivity against different cancer cell lines.[8][9]
-
Antibacterial and Antiviral Agents: The quinoline core is present in several antibacterial drugs. By using 2,4-dibromoquinoline as a starting point, novel analogues can be synthesized to combat drug-resistant bacterial strains.
-
Materials Science: Functionalized quinolines can exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors.
Safety, Handling, and Storage
2,4-Dibromoquinoline is a hazardous substance and must be handled with appropriate precautions. Its toxicological profile necessitates the use of stringent safety measures to prevent exposure.
Table 3: GHS Hazard and Safety Information
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Signal Word | Danger | [6] | |
| Pictograms | Corrosion, Skull and Crossbones | [6] | |
| Hazard Statements | H301 | Toxic if swallowed | [1][6] |
| H315 | Causes skin irritation | [1][6] | |
| H318 | Causes serious eye damage | [1][6] | |
| H335 | May cause respiratory irritation | [1][6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6][10] |
| P270 | Do not eat, drink or smoke when using this product | [10] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6][10] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [6] |
| | P405 | Store locked up |[10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.[10]
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
-
Hygiene: Avoid all personal contact.[12] Do not eat, drink, or smoke in the laboratory.[10][12] Wash hands thoroughly after handling.[10][12]
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or physician.[10]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]
-
On Skin: Remove contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation occurs, seek medical attention.[10]
-
In Eyes: Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[12] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon).[2][6] Store locked up.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]
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2,4-Dibromoanisole Safety Data Sheet - CPAChem. [Link]
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2,4-dibromoquinoline (C9H5Br2N) - PubChemLite. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC, NIH. [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]
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2,4-Dibromo-quinoline Information - Chemcia Scientific, LLC. [Link]
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CAS 20151-40-0 | 2,4-Dibromoquinoline - Alchem.Pharmtech. [Link]
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